Dimethyl(phenyl)silyl hypochlorite
Description
Dimethyl(phenyl)silyl hypochlorite is an organosilicon compound featuring a hypochlorite (-OCl) group bonded to a dimethyl(phenyl)silyl moiety. Organosilicon hypochlorites are typically employed in organic synthesis as chlorinating or oxidizing agents due to their electrophilic chlorine atom. The dimethyl(phenyl)silyl group may enhance stability compared to purely alkyl-substituted silyl hypochlorites, owing to the electron-withdrawing and steric effects of the phenyl ring .
Evidence from synthetic methodologies suggests that dimethyl(phenyl)silyl-containing compounds, such as methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate, are utilized in enantioselective reactions involving allenylsilanes .
Properties
CAS No. |
142634-35-3 |
|---|---|
Molecular Formula |
C8H11ClOSi |
Molecular Weight |
186.71 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl] hypochlorite |
InChI |
InChI=1S/C8H11ClOSi/c1-11(2,10-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
QMYUPYMPYYYOEV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)silyl hypochlorite can be synthesized through the reaction of dimethyl(phenyl)silyl chloride with sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an inert solvent such as dichloromethane. The reaction proceeds as follows:
(CH3)2PhSiCl+NaOCl→(CH3)2PhSiOCl+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive hypochlorite group.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silyl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can participate in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and mild oxidizing agents. The reaction typically occurs at room temperature.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the hypochlorite group.
Major Products
Oxidation: Aldehydes or ketones, depending on the starting alcohol.
Substitution: Various organosilicon compounds with different functional groups replacing the hypochlorite group.
Scientific Research Applications
Dimethyl(phenyl)silyl hypochlorite has several applications in scientific research:
Organic Synthesis: Used as a reagent for the selective oxidation of alcohols and as a precursor for other organosilicon compounds.
Materials Science:
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s reactivity may be explored for developing new biochemical tools or therapeutic agents.
Mechanism of Action
The mechanism of action of dimethyl(phenyl)silyl hypochlorite involves the reactivity of the hypochlorite group. In oxidation reactions, the hypochlorite group acts as an oxidizing agent, transferring oxygen to the substrate. In substitution reactions, the hypochlorite group is displaced by nucleophiles, forming new organosilicon compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare dimethyl(phenyl)silyl hypochlorite with structurally or functionally related compounds.
Table 1: Comparative Properties of Hypochlorite Derivatives
Note: Direct references to trimethylsilyl and triphenylsilyl hypochlorites are absent in the provided evidence; properties are inferred from analogous silane chemistry.
Key Comparisons:
Reactivity :
- This compound is expected to exhibit intermediate reactivity between trimethylsilyl hypochlorite (very reactive) and triphenylsilyl hypochlorite (less reactive). The phenyl group reduces electron density at silicon, stabilizing the hypochlorite moiety compared to trimethylsilyl derivatives .
- Sodium hypochlorite (NaOCl) is water-soluble and less selective, making it unsuitable for anhydrous or stereoselective reactions .
Stability :
- The phenyl group in this compound likely enhances thermal and hydrolytic stability compared to trimethylsilyl analogs, which are prone to rapid decomposition .
- Sodium hypochlorite’s stability is pH-dependent, degrading readily in acidic conditions .
Applications :
- While sodium hypochlorite is industrially prevalent for disinfection, this compound may fill niche roles in organic synthesis, such as chlorinating sensitive substrates under mild conditions .
Research Findings and Limitations
- Synthetic Utility : Dimethyl(phenyl)silyl groups are documented in the preparation of allenylsilanes for enantioselective catalysis, suggesting that the hypochlorite derivative could participate in similar pathways .
- Safety Considerations : Hypochlorites generally require careful handling due to oxidative and corrosive hazards (see sodium hypochlorite SDS ). This compound’s lipophilicity may pose unique storage and disposal challenges.
- Data Gaps: No direct experimental data on the compound’s spectroscopic properties, thermodynamic parameters, or toxicity are available in the provided evidence. Further studies are needed to validate inferred properties.
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